![molecular formula C16H12BrNO2S B2488140 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide CAS No. 2380067-98-9](/img/structure/B2488140.png)
2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide is an organic compound that features a benzamide core substituted with a bromine atom and a complex side chain containing furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of benzamide to introduce the bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Next, the furan and thiophene rings are introduced through a series of coupling reactions. The Suzuki-Miyaura coupling reaction is often employed for this purpose, utilizing palladium catalysts and boron reagents . The final step involves the formation of the amide bond, which can be achieved through standard amide coupling reactions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The furan and thiophene rings can undergo oxidation and reduction reactions, altering their electronic properties.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the furan and thiophene rings.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the furan and thiophene rings to produce different functionalized derivatives.
Scientific Research Applications
2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The furan and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the bromine atom can participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but lacks the furan and thiophene rings.
N-(4-fluorophenyl)-2-bromobenzamide: Contains a fluorine-substituted phenyl ring instead of the furan and thiophene rings.
2-bromo-N-(4-nitrophenyl)benzamide: Contains a nitro-substituted phenyl ring.
Uniqueness
The presence of both furan and thiophene rings in 2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide makes it unique compared to other benzamide derivatives. These heterocyclic rings can impart distinct electronic and steric properties, potentially leading to unique interactions and applications in various fields.
Properties
IUPAC Name |
2-bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-14-5-2-1-4-13(14)16(19)18-9-12-8-11(10-21-12)15-6-3-7-20-15/h1-8,10H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICGGSZJBHZAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2488062.png)
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2488064.png)
![Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2488065.png)
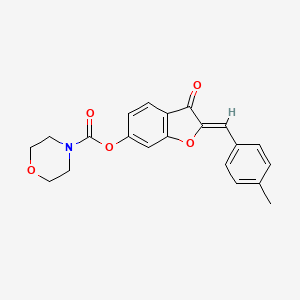
![1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2488068.png)
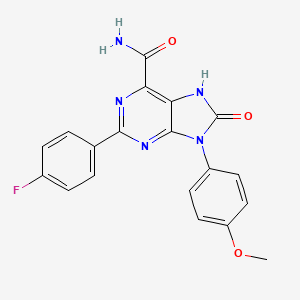
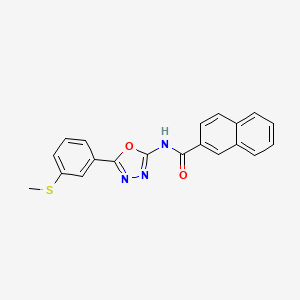

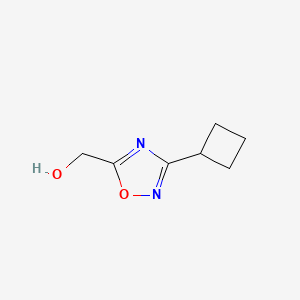
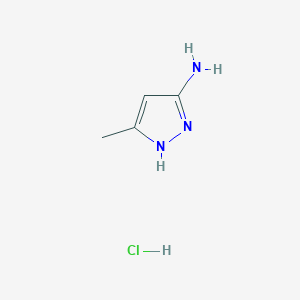
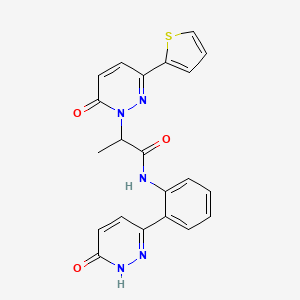
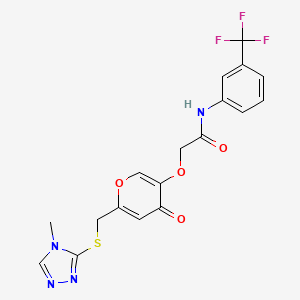
![Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2488080.png)
